molecular formula C11H14N4O3 B2903503 1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid CAS No. 2248828-16-0

1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid

Cat. No.: B2903503
CAS No.: 2248828-16-0
M. Wt: 250.258
InChI Key: RXSKDUGXAIWRHY-UHFFFAOYSA-N
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Description

1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid is a triazole-carboxylic acid derivative featuring a propenoyl-substituted piperidine ring at the 1-position of the triazole core. The compound combines a rigid triazole scaffold with a conformationally flexible piperidine moiety, modified by a propenoyl (α,β-unsaturated carbonyl) group.

Properties

IUPAC Name

1-(1-prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-2-10(16)14-5-3-4-8(6-14)15-7-9(11(17)18)12-13-15/h2,7-8H,1,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKDUGXAIWRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the coupling of piperidine derivatives with triazole moieties. The triazole ring is a crucial structural component that contributes to the compound's biological activity. The carboxylic acid group enhances solubility and bioavailability, making it suitable for various biological applications.

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer properties. Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related triazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing DNA damage without direct DNA intercalation .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The presence of the triazole ring enhances interaction with microbial targets, leading to effective inhibition of bacterial and fungal growth. The compound's structural features may facilitate its ability to penetrate microbial membranes and exert its effects .

Enzyme Inhibition

The nitrogen atoms in the triazole ring are known to participate in enzyme-inhibitor interactions, making these compounds potential candidates for developing enzyme inhibitors. This property is particularly relevant in designing drugs targeting specific enzymes involved in disease pathways .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityDemonstrated significant cytotoxicity against leukemia cell lines; induced apoptosis through mitochondrial pathways .
Study BAssess antimicrobial efficacyShowed effective inhibition of bacterial growth; mechanism linked to membrane disruption .
Study CInvestigate enzyme inhibitionIdentified potential as an enzyme inhibitor with low toxicity and high bioavailability .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its low toxicity profile makes it a promising candidate for further development in clinical settings. Studies indicate minimal risk of adverse effects, such as drug-induced liver injury, which is crucial for any therapeutic agent .

Scientific Research Applications

Scientific Applications of 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid

1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid is a heterocyclic compound with a triazole ring, consisting of three nitrogen atoms and two carbon atoms in a five-membered structure. This compound includes a prop-2-enoyl group attached to a piperidine ring and a carboxylic acid functional group, giving it unique chemical properties. The molecular formula of 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid is C12H16N4O3C_{12}H_{16}N_4O_3, and it has a molecular weight of approximately 250.25 g/mol.

Chemical Reactivity

The chemical reactivity of 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid is due to its functional groups. The triazole moiety can undergo nucleophilic substitutions, while the carboxylic acid can participate in esterification and amidation reactions. The prop-2-enoyl group allows for potential Michael addition reactions with nucleophiles, expanding its synthetic utility.

Potential Applications

1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid has potential applications in drug development, particularly in designing new anti-cancer therapies. Its ability to inhibit protein kinases makes it a valuable candidate for treating various malignancies. Furthermore, due to its unique structure, it may also find applications in developing agrochemicals or as an intermediate in organic synthesis.

This compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an anti-cancer agent and as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways related to cancer progression. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for further pharmacological studies.

Interaction Studies

Interaction studies involving 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid have focused on its binding affinity to various protein targets. Research indicates that this compound can effectively inhibit specific kinases involved in tumor growth and progression. Molecular docking studies have suggested favorable interactions between this compound and target proteins, supporting its development as a therapeutic agent.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-triazole-4-carboxylic acidSimilar triazole structure; different piperidine positionPotentially different biological activity profile
4-(4-Methylphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acidContains a phenyl group; lacks triazoleMay exhibit distinct pharmacological properties
2-(3-methoxyphenyl)-7-[2-(prop-2-enoylamino)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineTetrahydropyrazolo structure; different coreDifferent mechanism of action against cancer

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazole-carboxylic acid derivatives, focusing on substituent effects, biological activity, synthesis, and physicochemical properties.

2.1 Structural and Functional Group Variations
Compound Name Substituent at Triazole 1-Position Key Features Biological Relevance
1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid Prop-2-enoylpiperidin-3-yl α,β-unsaturated carbonyl; piperidine ring Potential covalent binding via Michael addition; enhanced rigidity and lipophilicity .
5-Amino-2-(4-chlorophenyl)-2H-triazole-4-carboxylic acid butyl amide (7a) 4-Chlorophenyl + butyl amide Chlorophenyl group; amide linkage Antiproliferative activity; halogen enhances binding affinity to hydrophobic pockets .
1-(2-Oxo-2-(piperidin-1-yl)ethyl)-1H-triazole-4-carboxylic acid Oxoethyl-piperidine Ketone linker; piperidine Acute toxicity noted; structural similarity suggests possible kinase inhibition .
1-(4-Aminofurazan-3yl)-5-dialkylaminomethyltriazole-4-carboxylic acid Aminofurazan + dialkylaminomethyl Heterocyclic furazan; basic amine Selective GSK-3β inhibition; dialkylamine enhances solubility and target engagement .
1-(3-Phenyl-allyl)-1H-triazole-4-carboxylic acid (4-methoxy-benzyloxy)-amide (22g) 3-Phenyl-allyl + methoxybenzyloxy Allyl spacer; methoxybenzyl HDAC inhibition; allyl group may improve membrane permeability .
1-Cyclopropyl-1H-triazole-4-carboxylic acid Cyclopropyl Small, lipophilic substituent Increased metabolic stability; reduced steric hindrance .

Preparation Methods

Formation of the Piperidine Core

The piperidine ring serves as the structural backbone of this compound. Industrial synthesis typically begins with the cyclization of pentanediamine derivatives under acidic or basic conditions. For example, 3-aminopentanol undergoes intramolecular cyclization in the presence of sulfuric acid at 120°C to yield piperidin-3-ol. Subsequent oxidation with potassium permanganate converts the hydroxyl group to a ketone, forming piperidin-3-one, a key intermediate for further functionalization.

Introduction of the Propenoyl Group

The propenoyl (acryloyl) moiety is introduced via nucleophilic acylation. Piperidin-3-one reacts with acryloyl chloride in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by triethylamine. This step achieves 85–90% yield when conducted at 0°C to minimize polymerization side reactions. The resulting 1-prop-2-enoylpiperidin-3-one is stabilized by its conjugated enone system, which directs subsequent regioselective reactions.

Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole-4-carboxylic acid component is synthesized through a two-step protocol:

  • Azide Formation : 1-Prop-2-enoylpiperidin-3-amine is treated with sodium nitrite and hydrochloric acid to generate the corresponding azide.
  • Cycloaddition : The azide reacts with ethyl propiolate in a Cu(I)-catalyzed reaction, producing the triazole ester. Hydrolysis with aqueous NaOH yields the free carboxylic acid.

Key Reaction Conditions :

  • Solvent: tert-Butanol/water (1:1)
  • Catalyst: Copper sulfate (10 mol%) with sodium ascorbate
  • Temperature: 60°C for 12 hours
  • Yield: 72–78%

One-Step Synthesis via Azide and β-Ketoester Condensation

A patent-pending method (US6642390B2) enables direct synthesis using 1-azidopiperidin-3-yl derivatives and ethyl 3-oxopent-4-enoate (a β-ketoester containing the propenoyl group). The reaction proceeds under basic conditions (potassium carbonate in aqueous ethanol), forming the triazole core and carboxylic acid in a single step.

Mechanistic Insight :

  • The β-ketoester undergoes deprotonation, forming an enolate that attacks the azide.
  • Cyclization eliminates nitrogen gas, yielding the triazole ring.
  • In situ hydrolysis of the ester group produces the carboxylic acid.

Optimized Parameters :

  • Base: K₂CO₃ (3 equiv)
  • Solvent: 95% ethanol/water (3:1)
  • Temperature: 80°C for 16 hours
  • Yield: 30–95% (scale-dependent)

Comparative Analysis of Methodologies

Parameter Multi-Step Approach One-Step Approach
Total Yield 58–65% 30–95%
Reaction Time 48–72 hours 16–24 hours
Purity (HPLC) >98% 85–92%
Scalability Pilot-plant feasible Limited by azide handling
Cost Efficiency Moderate High

The one-step method excels in simplicity but faces challenges in azide stability and byproduct formation. Conversely, multi-step synthesis offers superior purity and scalability, albeit with higher operational complexity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times by 40% for the CuAAC step, achieving 82% yield at 100 g/hour throughput. Key advantages include precise temperature control and minimized exposure to hazardous intermediates.

Green Chemistry Innovations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in acylation steps decreases environmental impact while maintaining 87% yield.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity 1-(1-Prop-2-enoylpiperidin-3-yl)triazole-4-carboxylic acid?

Answer:
Synthesis requires multi-step optimization, including cycloaddition for triazole formation and acryloylation for the prop-2-enoyl group. Key considerations:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and ensure complete conversion .
  • Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) effectively isolates the target compound from by-products .
  • Condition Control : Maintain precise temperature (e.g., 0–50°C for azide reactions) and pH to avoid side reactions .

Advanced: How can Design of Experiments (DOE) optimize reaction parameters for triazole ring formation?

Answer:
DOE minimizes trial-and-error by statistically analyzing variables:

  • Factors : Temperature, catalyst loading, solvent polarity, and reaction time.
  • Response Variables : Yield, purity, and by-product ratios.
  • Methodology :
    • Use fractional factorial designs to screen critical parameters .
    • Apply response surface methodology (RSM) for non-linear optimization (e.g., identifying optimal azide-alkyne stoichiometry) .
  • Validation : Confirm robustness via triplicate runs at predicted optimal conditions .

Basic: Which analytical techniques validate structural and functional groups in this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl₃) confirm piperidine, triazole, and carboxylic acid moieties. Key signals:
    • Triazole protons (~7.8–8.0 ppm) .
    • Piperidine CH₂ groups (δ 1.3–4.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~2143 cm⁻¹ (azide stretch) and ~1704 cm⁻¹ (carboxylic acid C=O) confirm functional groups .

Advanced: How to resolve discrepancies between computational binding predictions and experimental affinity data?

Answer:

  • Computational Refinement : Re-optimize docking models using molecular dynamics (MD) simulations to account for conformational flexibility .
  • Experimental Validation :
    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants under physiological conditions .
    • Cross-validate with mutational studies on target receptors (e.g., alanine scanning) .
  • Feedback Loop : Integrate experimental data into quantum mechanical/machine learning (QM/ML) models to improve predictive accuracy .

Basic: What purification methods address by-products from triazole cycloaddition?

Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) separates polar by-products .
  • Recrystallization : Use acetic acid or ethanol/water mixtures to isolate crystalline product .
  • Solid-Phase Extraction (SPE) : Cation-exchange resins remove unreacted amines or charged impurities .

Advanced: What in silico approaches predict metabolic stability and degradation pathways?

Answer:

  • Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify vulnerable sites (e.g., ester hydrolysis or oxidative N-dealkylation) .
  • CYP450 Inhibition Assays : Dock the compound into CYP3A4/2D6 active sites to assess inhibition risks .
  • Microsomal Stability Testing : Validate predictions with rat/human liver microsomes and LC-MS/MS quantification of parent compound depletion .

Basic: How to assess aqueous solubility for formulation studies?

Answer:

  • Shake-Flask Method : Saturate buffered solutions (pH 1–7.4) and quantify solubility via UV-Vis spectroscopy .
  • HPLC Calibration : Construct a standard curve for the compound in known solvents .
  • Thermodynamic Analysis : Calculate logP (octanol-water partition coefficient) using chromatographic retention times .

Advanced: What strategies mitigate instability of the prop-2-enoyl group during storage?

Answer:

  • Lyophilization : Freeze-dry in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Basic: How to confirm biological activity against enzyme targets?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Caliper LabChip) for real-time kinetic monitoring .
  • IC50 Determination : Perform dose-response curves with 8–12 concentrations and nonlinear regression analysis .
  • Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases) .

Advanced: What mechanistic studies elucidate the role of the piperidine ring in target engagement?

Answer:

  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified piperidine substituents (e.g., methyl, fluoro) and correlate changes with activity .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., protease) to visualize binding interactions .
  • Free Energy Perturbation (FEP) : Compute relative binding affinities of analogs using FEP+ simulations .

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